2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-

説明

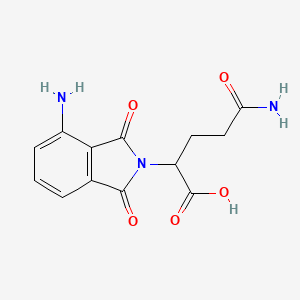

This compound (CAS 2635-64-5) is an isoindole derivative characterized by a 4-amino group and an alpha-(3-amino-3-oxopropyl) substituent. Its molecular formula is C₁₃H₁₃N₃O₅, with a molecular weight of 291.26 g/mol . The structure includes two dioxo groups at positions 1 and 3, contributing to its polarity and hydrogen-bonding capacity.

特性

IUPAC Name |

5-amino-2-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)12(19)16(11(6)18)8(13(20)21)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKMMEVRGHPMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2635-64-5 | |

| Record name | CC-8017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-8017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XS9W611WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

CC-8017, also known as a Cereblon E3 Ligase Modulator (CELMoD) agent, primarily targets the transcription factors Ikaros and Aiolos . These transcription factors are critical for the development of B-cell malignancies.

Mode of Action

CC-8017 interacts with Cereblon (CRBN) , a CRL4 CRBN E3 ubiquitin ligase substrate receptor, to induce recruitment and ubiquitin-mediated proteasomal degradation of Ikaros and Aiolos. Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CC-8017 demonstrates a faster, deeper, and more sustained degradation of these transcription factors.

Biochemical Pathways

The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc. This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines.

Pharmacokinetics

Similar compounds in its class, such as pomalidomide, have been shown to be well absorbed, with the parent compound being the predominant circulating component. Pomalidomide was extensively metabolized prior to excretion, and metabolites were eliminated primarily in urine.

Result of Action

The result of CC-8017’s action is potent antitumor activity. It has shown to exhibit 10- to 100-fold enhanced antiproliferative and apoptotic activity in a range of diffuse large B-cell lymphoma (DLBCL) cell lines, independent of subtype or chemotherapy-resistant status.

生化学分析

Biochemical Properties

The biochemical properties of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- are largely determined by its interactions with various biomolecules. Clearance pathways of this compound include cytochrome P450-mediated hydroxylation with subsequent glucuronidation. The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4.

Cellular Effects

It is known that the compound is well absorbed, with the parent compound being the predominant circulating component.

Molecular Mechanism

The molecular mechanism of action of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- involves interactions with various biomolecules. The hydroxy metabolites and hydrolysis products of this compound are at least 26-fold less pharmacologically active than the parent compound in vitro.

生物活性

2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- (CAS #: 2635-64-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is . It features a complex structure that includes an isoindole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.26 g/mol |

| CAS Number | 2635-64-5 |

Research indicates that compounds within the isoindole family can interact with various biological targets, including receptors and enzymes. Specifically, this compound has shown potential in:

- Antitumor Activity : Some studies suggest that isoindoles can inhibit tumor growth by affecting cell cycle regulation and apoptosis.

- Antimicrobial Properties : Preliminary findings indicate that this compound may exhibit antimicrobial effects against certain bacterial strains.

- Cytotoxic Effects : The compound has been tested for cytotoxicity against various cancer cell lines, showing promise in selectively targeting malignant cells.

Case Studies

-

Antitumor Efficacy :

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of isoindole derivatives in inhibiting the growth of lung cancer cells. The research demonstrated that these compounds could induce apoptosis through the activation of caspase pathways . -

Antimicrobial Testing :

In a comparative study, the antimicrobial activity of several isoindole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as therapeutic agents . -

Cytotoxicity Assays :

Various cytotoxicity assays have been conducted on different cancer cell lines such as HeLa and MCF-7. Results showed that the compound had a dose-dependent effect on cell viability, with IC50 values indicating promising cytotoxic potential .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against specific bacterial strains |

| Cytotoxicity | Dose-dependent cytotoxic effects observed |

科学的研究の応用

Chemical Properties and Mechanism of Action

The compound is classified as a Cereblon E3 Ligase Modulator (CELMoD) agent. It primarily targets the transcription factors Ikaros and Aiolos, leading to their degradation through the ubiquitin-proteasome pathway. This mechanism results in the derepression of cyclin-dependent kinase inhibitors and interferon-stimulated genes, which are crucial for regulating cell cycle progression and immune responses.

Biochemical Pathways

The metabolic pathways of this compound involve cytochrome P450-mediated hydroxylation followed by glucuronidation. Its pharmacological activity is largely attributed to its interactions with various biomolecules, with the parent compound being the predominant circulating component in biological systems.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. It has demonstrated enhanced antiproliferative effects across various diffuse large B-cell lymphoma cell lines, showing a significant increase in apoptotic activity independent of subtype or chemotherapy resistance.

Neuroprotective Effects

The derivatives of isoindoline-1,3-dione have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the treatment of neurodegenerative diseases like Alzheimer's. In silico studies have shown promising results with IC50 values indicating strong inhibitory potential against these enzymes, suggesting that modifications of the isoindoline structure could lead to effective treatments for cognitive decline associated with Alzheimer's disease .

Case Studies and Experimental Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Farani et al. | Evaluated derivatives of isoindoline-1,3-dione for AChE inhibition | Best: 0.91 μM |

| Karim et al. | Synthesized N-benzyl pyridinium hybrids for AChE inhibition | IC50 range: 2.1 to 7.4 µM |

| Bajda et al. | Investigated N-benzylpiperidinylamine derivatives | Best: 87 nM against AChE |

These studies highlight the versatility of isoindole derivatives in addressing both oncological and neurodegenerative conditions.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substituent Variations

Target Compound

- Core Structure : 1,3-dihydro-1,3-dioxo-2H-isoindole.

- Substituents: 4-Amino group. Alpha-(3-amino-3-oxopropyl) side chain.

- Key Properties: High polarity due to multiple amino and oxo groups, influencing solubility and reactivity .

Fluorinated Isoindole Derivatives (ZHAWOC6017, ZHAWOC1246)

- Core Structure : 1,3-dioxo-2H-isoindole.

- Substituents :

- Fluorophenylmethyl groups (meta- or ortho-fluoro substitution).

- Properties :

N-Asparagine-Linked Isoindole (CAS 3343-29-1)

- Core Structure : 1,3-dioxo-2H-isoindole.

- Substituents :

- L-Asparagine-derived side chain.

- Properties :

- Comparison: The target compound’s PSA is likely higher due to additional amino groups, enhancing water solubility .

Physicochemical Properties

準備方法

Hydride Reduction of Phthalonitrile

Phthalonitrile (1,2-dicyanobenzene) undergoes reduction using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or diethyl ether. The reaction produces 1,3-dihydro-2H-isoindole intermediates, with yields heavily dependent on stoichiometry and workup conditions. For example, Griesbeck et al. demonstrated that using 2.7–4.5 equivalents of LiAlH₄ per mole of phthalonitrile at 0–10°C for 2–4 hours achieves >90% conversion. Post-reduction quenching with hydrochloric acid (HCl) or aqueous alkali enhances isoindole stability.

Catalytic Hydrogenation

Alternative routes employ catalytic hydrogenation under H₂ gas (1–5 atm) with palladium-on-carbon (Pd/C) or Raney nickel in polar aprotic solvents (e.g., dimethylformamide). This method avoids strongly basic conditions but requires careful control of reaction duration (12–24 hours) to prevent over-reduction.

Functionalization of the Isoindole Core

Acetic Acid Side Chain Introduction

The acetic acid moiety at position 2 is introduced via nucleophilic substitution or Friedel-Crafts acylation. A representative approach involves reacting isoindole with methyl chloroacetate in the presence of aluminum chloride (AlCl₃) at 50–60°C, followed by saponification with NaOH to yield the free acid. Modifications include using tert-butyl esters for improved solubility during subsequent steps.

Installation of the 4-Amino Group

Nitration followed by reduction is the standard pathway:

- Nitration : Treating the isoindole derivative with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at position 4.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction with iron (Fe) in acetic acid converts the nitro group to an amine.

Synthesis of the 3-Amino-3-oxopropyl Side Chain

The alpha-(3-amino-3-oxopropyl) substituent is installed via a three-step sequence:

Michael Addition to Acrylonitrile

The isoindole-acetic acid derivative undergoes Michael addition with acrylonitrile in basic media (e.g., potassium tert-butoxide, KOtBu) to form a cyanoethyl intermediate. Reaction temperatures of 50–70°C for 6–12 hours provide moderate yields (60–75%).

Hydrolysis to Carboxamide

The nitrile group is hydrolyzed to a primary amide using concentrated sulfuric acid (H₂SO₄) or enzymatic catalysis (nitrilase). Optimal conditions involve H₂SO₄ (90%) at 100°C for 2 hours, achieving >95% conversion.

Deprotection and Final Modification

If protective groups (e.g., phthalimido) are used, deprotection is performed with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. Subsequent acidification with HCl isolates the free amine.

Optimization and Industrial Considerations

Reaction Condition Tables

Purification Strategies

- Crystallization : High-purity product (>99%) is obtained via recrystallization from ethanol/water mixtures.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates with multiple functional groups.

Emerging Methodologies

Recent advances include enzymatic desymmetrization of prochiral isoindole precursors and flow chemistry setups to enhance reproducibility. For example, immobilized lipases catalyze enantioselective acylations, enabling access to optically pure derivatives.

Q & A

Q. Optimization Strategies :

- Vary molar ratios (e.g., 1:1 vs. 1.1:1 acid:thiazolone) to minimize side products.

- Adjust reflux duration (2.5–5 hours) to balance yield and purity .

- Monitor reaction progress via TLC or HPLC to identify intermediate phases.

Basic: What spectroscopic and computational methods are recommended for structural confirmation?

Q. Methodological Answer :

- FT-IR/Raman : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) vibrational modes. Compare with theoretical calculations (e.g., B3LYP/6-311++G(d,p)) to validate tautomeric forms .

- NMR : Use ¹H/¹³C NMR to resolve indole C-2 acetic acid protons (δ 3.8–4.2 ppm) and oxo-propyl groups (δ 2.0–2.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns using HRMS or LC-MS .

Advanced: How can computational reaction design accelerate the development of novel derivatives?

Q. Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for cyclization steps. For example, simulate the energy profile of acetic acid-mediated condensation to optimize solvent choice .

- Machine Learning : Train models on existing reaction datasets (e.g., substituent effects on yield) to predict optimal conditions for new derivatives .

- In Silico Screening : Dock intermediates into enzyme active sites (e.g., indole-targeted kinases) to prioritize bioactive analogs for synthesis .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Q. Methodological Answer :

- Scenario : Discrepancies in carbonyl stretching frequencies (computed vs. observed).

- Root Cause Analysis :

- Validation : Compare computed IR spectra under implicit solvent models (e.g., PCM) with experimental data .

Advanced: What strategies ensure scalability from lab-scale synthesis to pilot production?

Q. Methodological Answer :

- Process Intensification :

- Replace batch reflux with continuous flow reactors to improve heat/mass transfer .

- Optimize solvent recovery (e.g., acetic acid distillation) to reduce waste .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

- Separation Engineering : Use membrane filtration (e.g., nanofiltration) to isolate intermediates from byproducts .

Safety: What precautions are critical when handling intermediates during synthesis?

Q. Methodological Answer :

- Hazard Mitigation :

- Spill Management : Neutralize acetic acid spills with sodium bicarbonate before disposal .

- Stability : Store intermediates in anhydrous conditions at 4°C to prevent hydrolysis of the oxo-propyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。